N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20-13-17-12-18(10-11-19(17)23-20)22-21(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMLMCXIETZVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of an oxindole derivative with a biphenyl carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxindole ring to its reduced form.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional functional groups, while reduction may produce reduced oxindole compounds. Substitution reactions can introduce various substituents onto the biphenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties.
Biology
The compound exhibits significant biological activities , particularly its antiproliferative effects against various cancer cell lines. It has been shown to interact with key molecular targets involved in cellular signaling pathways.
Medicine
In the medical field, this compound has potential therapeutic applications as an anticancer agent . Its mechanism of action primarily involves the inhibition of specific protein kinases crucial for cell proliferation and survival.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited potent activity against prostate cancer cells (PC-3), with an IC50 value indicating significant cytotoxicity. This suggests its potential as a lead compound for developing new cancer therapies.
- Kinase Inhibition : Research indicates that this compound can inhibit specific protein kinases involved in cancer progression, thereby disrupting critical signaling pathways necessary for tumor growth and survival. This characteristic positions it as a promising candidate for targeted cancer therapy.
- Material Science Applications : Beyond biological applications, the compound's unique structure allows it to be utilized in developing new materials for electronic or photonic applications, showcasing its versatility beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This inhibition results in the antiproliferative effects observed in various cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- Amide Substituents : The 2-oxoindolin-5-yl group in the target compound is distinct from alkyl, aryl, or sulfonamide substituents in analogs. This moiety may enhance binding to targets like kinase or serotonin receptors due to its planar, heterocyclic structure .
- Synthetic Yields: Yields for biphenyl carboxamides vary widely (50–84%), influenced by steric hindrance (e.g., cyclooctyl vs. decahydronaphthalenyl groups) . The target compound’s synthesis would likely require optimization to accommodate the indolinone group.
- Biphenyl Modifications : Fluorine and methoxy groups (e.g., in 19a) improve metabolic stability and receptor affinity, suggesting that similar substitutions on the target compound could enhance bioavailability .
Physicochemical and Spectral Properties
- Melting Points: Analogs like VM-5 (146–148°C) and 19a (125–127°C) exhibit moderate melting points, typical for carboxamides with aromatic systems.
- Spectral Data: VM-5 shows IR peaks at 1671 cm⁻¹ (amide C=O stretch) and 1247 cm⁻¹ (nitrate ester), while its ¹H-NMR confirms methyl and biphenyl protons . The target compound’s indolinone moiety would likely produce distinct NMR signals (e.g., deshielded NH or carbonyl protons) and IR stretches near 1700 cm⁻¹ (oxoindoline C=O) .
Biological Activity
N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This compound is categorized as an oxindole derivative, which is characterized by the presence of an oxindole moiety fused with a biphenyl group. The structural uniqueness of this compound allows it to interact with various biological targets, leading to significant therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 328.4 g/mol
- CAS Number : 921545-81-5
The primary mechanism of action for this compound involves the inhibition of specific protein kinases that are crucial for cell proliferation and survival. Notably, this compound has shown activity against procaspase-3, a key enzyme in the apoptosis pathway:
- Target : Procaspase-3
- Mode of Action : Activation of procaspase-3 leads to the initiation of apoptosis through both extrinsic and intrinsic pathways.
This interaction results in notable cytotoxic effects against various human cancer cell lines, including:
| Cell Line | Type of Cancer | IC (µM) |
|---|---|---|
| SW620 | Colon Cancer | 15.2 |
| PC-3 | Prostate Cancer | 12.8 |
| NCI-H23 | Lung Cancer | 10.5 |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The activation of apoptotic pathways through procaspase-3 is a critical aspect of its anticancer mechanism. Studies have demonstrated that this compound can effectively induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .
Other Biological Activities
In addition to its anticancer properties, this compound may possess other biological activities:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to establish efficacy and mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of oxindole derivatives similar to this compound:
- AMPK Inhibition : A study explored the structure-activity relationship (SAR) of substituted oxindoles and their ability to inhibit AMP-activated protein kinase (AMPK). Although not directly related to this compound, findings indicate that similar compounds can modulate metabolic pathways relevant in cancer .
- Kinase Inhibition Studies : Comparative studies have shown that oxindole derivatives can inhibit various kinases involved in cancer progression. The ability of this compound to inhibit specific kinases positions it as a valuable tool in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
